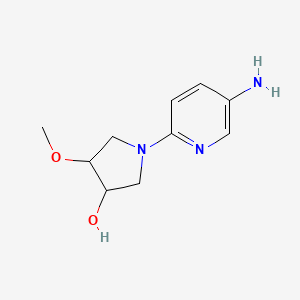

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol

描述

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

A compound with a similar structure, tfap (n-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide), is known to selectively inhibit cyclooxygenase-1 (cox-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

If we consider the similar compound tfap, it inhibits cox-1 by binding to the enzyme and preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

Based on the similar compound tfap, we can infer that it may affect the arachidonic acid pathway . By inhibiting COX-1, it could potentially reduce the production of prostaglandins, which are key mediators in the inflammatory response .

Result of Action

If we consider the similar compound tfap, its action results in the inhibition of cox-1, leading to a decrease in the production of prostaglandins . This could potentially result in reduced inflammation and pain .

生化分析

Biochemical Properties

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1) as an inhibitor, with an IC50 value of 0.8 μM . This interaction suggests that this compound may influence inflammatory pathways by inhibiting COX-1 activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-1 can lead to alterations in prostaglandin synthesis, which in turn affects cell signaling and inflammatory responses . Additionally, it may impact gene expression by modulating the activity of transcription factors involved in inflammatory pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as room temperature and inert atmosphere

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties by inhibiting COX-1 activity . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity, which are common side effects of COX-1 inhibitors . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of COX-1 affects the metabolic flux of arachidonic acid, leading to reduced production of prostaglandins . Additionally, it may interact with other enzymes involved in the metabolism of xenobiotics, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is likely to be distributed to tissues where COX-1 is expressed, such as the gastrointestinal tract and kidneys . The compound’s localization and accumulation in these tissues can influence its therapeutic and adverse effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with COX-1 suggests that it may localize to the endoplasmic reticulum, where COX enzymes are typically found . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

生物活性

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol, with the CAS number 2098082-63-2, is a compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. Its molecular formula is C10H15N3O2, and it has a molecular weight of approximately 209.24 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In particular, research has demonstrated that this compound exhibits significant potency in inhibiting the growth of neuroblastoma and glioblastoma cells. The following key findings summarize its anticancer activity:

- Cytotoxicity : The compound has been shown to possess lethal concentrations (LC50) significantly lower than existing treatments, indicating its potential as a more effective therapeutic agent. For instance, in studies involving the U87 glioblastoma cell line, the LC50 was found to be approximately 200 nM, which is at least 15 times lower than that of some currently used drugs .

- Mechanism of Action : Flow cytometric analyses revealed that treatment with this compound leads to cell cycle arrest in the G2/M phase. This arrest is accompanied by morphological changes indicative of apoptosis, such as increased nuclear size and aberrant nuclei formation .

Table: Summary of Biological Activity

| Cell Line | LC50 (nM) | Effect on Cell Cycle | Morphological Changes |

|---|---|---|---|

| U87 | 200 | G2/M phase arrest | Giant cells with multiple nuclei |

| BE (neuroblastoma) | 18.9 | Significant G2/M arrest | Increased nuclear size heterogeneity |

| SK (glioblastoma) | >300 | Less pronounced G2/M arrest | Aberrant nuclear envelope disruption |

Combination Therapy

The compound has also been evaluated in combination with radiation therapy. The findings suggest that it enhances the effectiveness of radiotherapy, leading to improved survival rates in treated cells compared to those receiving radiation alone . Specifically, when combined with a 4-Gy dose of radiation, the compound significantly reduced cell reproductive integrity.

Case Studies and Research Findings

- Study on Neuroblastoma and Glioblastoma : A study published in Cancer Research indicated that this compound could serve as a novel theranostic agent due to its ability to deliver therapeutic radionuclides while also providing imaging capabilities. Its efficacy was particularly noted in chemoresistant cell lines .

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound induces apoptosis through the activation of specific cellular pathways associated with stress responses and cell cycle regulation .

- Potential for Drug Development : Given its promising results in preclinical models, there is ongoing research aimed at optimizing this compound for clinical applications, focusing on its pharmacokinetics and potential side effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol, and how can reaction conditions be optimized?

A multi-step synthesis involving coupling reactions and protective group strategies is typically employed. For example, a pyridine-pyrrolidine scaffold can be synthesized via refluxing intermediates with chloranil in xylene (25–30 hours), followed by alkaline workup, solvent removal, and recrystallization from methanol to achieve purity >95% . Optimization may involve adjusting reaction time, temperature, or stoichiometry of reagents like chloranil to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the aminopyridine and methoxy groups.

- HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to assess purity.

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., calculated [M+H]+ = 224.2 g/mol).

- Polarimetry to determine enantiomeric excess if chirality is introduced during synthesis .

Q. What are the key safety considerations for handling this compound in the lab?

Based on structurally similar pyridine derivatives:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash immediately with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Contradictions may arise from tautomerism (amine-pyridine interactions) or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations.

- TGA/DSC to rule out hydrate/solvate formation affecting crystallinity .

Q. How can researchers address low yields during scale-up of the synthesis?

Common issues include poor solubility of intermediates or side reactions. Mitigation steps:

- Solvent screening : Replace xylene with higher-boiling solvents (e.g., DMF) for better intermediate solubility.

- Catalyst optimization : Test Pd/C or Ni catalysts for coupling steps to improve efficiency.

- Process analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Bioisosteric replacement : Swap the methoxy group with ethoxy or halogen substituents.

- Fragment-based design : Modify the pyrrolidine ring (e.g., introduce sp³-hybridized carbons) to enhance metabolic stability.

- Pharmacophore mapping : Align derivatives with known kinase inhibitors (e.g., JAK2 or BTK) to identify critical binding motifs .

Q. How can stability issues (e.g., degradation in solution) be systematically investigated?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.

- LC-MS/MS analysis to identify degradation products (e.g., demethylation of the methoxy group).

- Kinetic modeling to predict shelf-life under storage conditions (2–8°C, inert atmosphere) .

Q. Methodological Notes

- Citations : Reference protocols from analogous compounds when direct data is unavailable (e.g., pyridine-pyrrolidine hybrids ).

- Data Validation : Cross-check computational predictions with experimental results (e.g., DFT vs. crystallographic data ).

- Safety Protocols : Align handling practices with REACH guidelines and SDS of structurally related aminopyridines .

属性

IUPAC Name |

1-(5-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-15-9-6-13(5-8(9)14)10-3-2-7(11)4-12-10/h2-4,8-9,14H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDXKLSWPKJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。